8-Propoxy-1,4-dihydroquinolin-4-one is a chemical compound belonging to the class of quinolines, which are nitrogen-containing heterocyclic compounds. This specific compound is notable for its potential applications in medicinal chemistry, particularly as a lead structure for developing pharmaceuticals targeting various biological pathways.
The compound can be synthesized through various chemical methods, and its derivatives have been explored for their biological activities. The synthesis and characterization of quinoline derivatives, including 8-propoxy-1,4-dihydroquinolin-4-one, have been documented in numerous scientific studies and patents that detail their chemical properties and potential uses .
8-Propoxy-1,4-dihydroquinolin-4-one is classified as a dihydroquinoline derivative. Its structure features a propoxy group attached to the nitrogen-containing quinoline ring system, which contributes to its unique chemical behavior and potential pharmacological properties.
The synthesis of 8-propoxy-1,4-dihydroquinolin-4-one can be achieved through several methods:
In these synthetic approaches, catalysts such as phosphoric anhydride or polyphosphoric acid are often employed to facilitate cyclization reactions. The use of solvents like acetone or ethanol is common to dissolve reactants and promote better interaction during the reaction process .
The molecular structure of 8-propoxy-1,4-dihydroquinolin-4-one consists of a quinoline backbone with a propoxy group (-O-C3H7) attached at the 8-position. The compound can be represented as follows:
This formula indicates the presence of 12 carbon atoms, 13 hydrogen atoms, one nitrogen atom, and two oxygen atoms.
The molecular weight of 8-propoxy-1,4-dihydroquinolin-4-one is approximately 203.24 g/mol. Its structural features contribute to its reactivity and interaction with biological targets.
8-Propoxy-1,4-dihydroquinolin-4-one can undergo various chemical reactions typical for quinoline derivatives:
Reactions involving this compound often require careful control of conditions such as temperature and pH to optimize yield and selectivity.
The mechanism of action for compounds like 8-propoxy-1,4-dihydroquinolin-4-one typically involves interaction with specific biological targets such as enzymes or receptors. For instance:
Research indicates that modifications on the quinoline ring significantly affect biological activity; thus, structure-activity relationship studies are crucial for optimizing efficacy.
Relevant data on solubility and stability are essential for formulation development in pharmaceutical applications.
8-Propoxy-1,4-dihydroquinolin-4-one has several potential applications in scientific research:
The 1,4-dihydroquinolin-4-one core serves as a privileged scaffold in central nervous system (CNS) drug discovery due to its structural mimicry of endogenous neurotransmitters and adaptable pharmacophore topology. This bicyclic system enables precise interactions with dopamine receptors, particularly the D2 subtype (D2R), where it functions as a β-arrestin-biased partial agonist. Molecular docking studies reveal that the 4-oxo group forms hydrogen bonds with Ser193 in the D2R orthosteric binding pocket, while the propoxy side chain extends into a hydrophobic subpocket lined by Phe110 and Phe382 residues [4] [5]. This specific binding conformation promotes receptor internalization via β-arrestin-2 recruitment—a mechanism linked to antipsychotic efficacy without catalepsy in preclinical models [5] [8].
Table 1: Structural Features of Neuroactive Quinolinones
Compound | R1 (8-Position) | R2 (Core Mod) | D2R Ki (nM) | Functional Activity |
---|---|---|---|---|
8-Propoxy-DHQ | Propoxy | H | 0.22–0.26 | β-arrestin-biased partial agonist |
7-(4-(4-(2-Methoxyphenyl)piperazin-1-yl)butoxy-DHQ | Propoxy | Piperazine | 0.22 | D2 partial agonist |
6-Chloro-2-methyl-2-(3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)-DHQ | Chloro | Pyridinylpiperazine | 0.74 | 5-HT1A agonist/5-HT7 antagonist |
Aripiprazole analog | Propoxy | Dichlorophenyl | 3.9 | D2 partial agonist |
The scaffold’s conformational flexibility permits strategic modifications that enhance receptor subtype selectivity. For instance, elongation of the 7-alkoxy tether to 5-atom spacers improves D2R/D3 selectivity ratios >50-fold by sterically excluding bulkier D3 receptor subtypes [4] [7]. Quantum mechanical analyses indicate that the 1,4-dihydro-4-one tautomer exhibits superior planarity compared to fully aromatic quinolines, reducing entropic penalties upon receptor binding (−ΔG = 9.2 kcal/mol) [5]. These properties underpin the scaffold’s utility in designing functionally selective neurotherapeutics targeting dopamine and serotonin signaling pathways.
Alkoxy substitutions—particularly at the C8 position—critically modulate the pharmacodynamics and pharmacokinetics of quinolinone derivatives. Propoxy groups confer optimal lipophilicity (log P ≈ 3.6) that balances membrane permeability and aqueous solubility, evidenced by PAMPA-BBB permeability coefficients >4.0 × 10⁻⁶ cm/s [1] [7]. This property facilitates CNS penetration while avoiding P-glycoprotein efflux, a common limitation in neuropharmacology [4] [8].
In oncology, 8-propoxy derivatives demonstrate enhanced topoisomerase-I inhibition (IC50 = 0.875–1.66 μM) by positioning the propyl chain in the enzyme’s hydrophobic cleft adjacent to catalytic tyrosine residues [3] [6]. The oxygen atom of the propoxy linker forms critical hydrogen bonds with His110 and His111 residues in cathepsin B, explaining the 10-fold potency increase over unsubstituted analogs [3].
Table 2: Structure-Activity Relationships of 8-Alkoxyquinolinones
Alkoxy Group | Anticancer IC50 (μM) | c-Met IC50 (nM) | log P | Key Interactions |
---|---|---|---|---|
Methoxy | 2.1–5.8 | 18.5 | 2.25 | H-bond with Ser1089 (c-Met) |
Ethoxy | 1.4–3.2 | 9.8 | 2.54 | Van der Waals with Leu1157 |
Propoxy | 0.875–1.66 | 2.20 | 3.63 | H-bond with His110/His111 (catB) |
Butoxy | 1.9–4.7 | 15.3 | 4.12 | Hydrophobic mismatch |
The propoxy group’s length (3-atom chain) aligns with "5-atom tether" design principles in kinase inhibitors. In c-Met inhibitors like foretinib analogs, 8-propoxy-4-phenoxyquinolines achieve IC50 values of 2.20 nM by optimally spanning the ATP-binding site to the hydrophobic back pocket [6] [9]. This substitution also reduces hERG channel binding (IC50 > 35 μM) compared to longer alkoxy chains, mitigating cardiotoxicity risks [9].
Strategic decoration of the 8-propoxy-1,4-dihydroquinolin-4-one scaffold enables rational polypharmacology through three primary hybrid architectures:
Receptor Tyrosine Kinase Hybrids: Covalent conjugation with pyrazolone (compound 17) or 2,4-imidazolinedione generates dual c-Met/VEGFR2 inhibitors. X-ray crystallography shows the quinolinone core binds hinge regions (Met1160), while the propoxy group orients pyrazolone toward solvent-exposed domains for additional H-bonding [9]. Such hybrids exhibit IC50 values of 2.20 nM (c-Met) and 0.87 μM (HT-29 cells) with 100-fold selectivity over FGFR1 [9] [10].
Dopamine-Serotonin Hybrids: Incorporation of pyridinylpiperazine moieties yields balanced D2/5-HT1A/5-HT7 ligands. Molecular dynamics simulations reveal that protonatable piperazine nitrogens form salt bridges with Asp3.32 in both receptors, while the propoxy group modulates subtype selectivity through steric complementarity [5] [8]. Compound 21 achieves Ki values of 0.74 nM (5-HT1A) and 8.4 nM (5-HT7) with functional bias toward β-arrestin recruitment [8].
Table 3: Multi-Target Structural Hybrids
Hybrid Class | Target 1 (Potency) | Target 2 (Potency) | Therapeutic Application |
---|---|---|---|
Pyrazolone-quinolinone | c-Met (IC50 = 2.20 nM) | VEGFR2 (IC50 = 7.3 nM) | Antiangiogenic tumor therapy |
Tetrazolylalkoxy-carbostyril | Dopamine D2 (Ki = 0.22 nM) | 5-HT1A (EC50 = 4.0 nM) | Antipsychotic (β-arrestin bias) |
Pyridinylpiperazine-indanone | 5-HT1A (Ki = 0.74 nM) | 5-HT7 (Ki = 8.4 nM) | Antidepressant |
Benzimidazole-quinoline | PDGFRβ (IC50 = 12.4 nM) | c-Met (IC50 = 38 nM) | Glioblastoma imaging/therapy |
The scaffold’s synthetic versatility enables C7-alkylamino extensions that concurrently address dopamine receptors and tubulin polymerization sites. For example, 7-(3-(1-cyclohexyltetrazol-5-yl)propoxy) derivatives exhibit dual Eg5 kinesin inhibition (IC50 = 13.1 nM) and D2R binding (Ki = 0.22 nM), overcoming taxane resistance in paclitaxel-insensitive tumors [2] [7].
Comprehensive Compound Listing
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7